Cas no 1807119-04-5 (3-Bromo-5-bromomethyl-2-cyanobenzoic acid)

3-Bromo-5-bromomethyl-2-cyanobenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-Bromo-5-bromomethyl-2-cyanobenzoic acid
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- インチ: 1S/C9H5Br2NO2/c10-3-5-1-6(9(13)14)7(4-12)8(11)2-5/h1-2H,3H2,(H,13,14)
- InChIKey: BNYQZGBJKPXLJE-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C#N)=C(C(=O)O)C=C(CBr)C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 273
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 61.1
3-Bromo-5-bromomethyl-2-cyanobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015019254-500mg |
3-Bromo-5-bromomethyl-2-cyanobenzoic acid |
1807119-04-5 | 97% | 500mg |
782.40 USD | 2021-06-18 | |
Alichem | A015019254-1g |
3-Bromo-5-bromomethyl-2-cyanobenzoic acid |
1807119-04-5 | 97% | 1g |
1,549.60 USD | 2021-06-18 | |
Alichem | A015019254-250mg |
3-Bromo-5-bromomethyl-2-cyanobenzoic acid |
1807119-04-5 | 97% | 250mg |
499.20 USD | 2021-06-18 |
3-Bromo-5-bromomethyl-2-cyanobenzoic acid 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
3-Bromo-5-bromomethyl-2-cyanobenzoic acidに関する追加情報
Introduction to 3-Bromo-5-bromomethyl-2-cyanobenzoic acid (CAS No. 1807119-04-5)
3-Bromo-5-bromomethyl-2-cyanobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1807119-04-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, characterized by its brominated aromatic ring structure and the presence of both a cyano and a bromomethyl substituent, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 3-Bromo-5-bromomethyl-2-cyanobenzoic acid consists of a benzoic acid core, which is a well-known scaffold in drug design due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The introduction of bromine atoms at the 3rd and 5th positions, along with a cyano group at the 2nd position, further enhances its reactivity and functionality. These substituents not only influence the electronic properties of the molecule but also provide handles for further chemical modifications, making it a versatile building block in synthetic chemistry.
In recent years, there has been a growing interest in developing novel therapeutic agents derived from halogenated benzoic acids. The presence of bromine atoms in 3-Bromo-5-bromomethyl-2-cyanobenzoic acid makes it particularly attractive for use in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in the construction of complex molecular architectures. These reactions allow for the introduction of aryl or heteroaryl groups, expanding the structural diversity of potential drug candidates.
One of the most compelling applications of 3-Bromo-5-bromomethyl-2-cyanobenzoic acid is in the development of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, studies have shown that halogenated benzoic acids can serve as substrates or inhibitors for various cytochrome P450 enzymes, which play a crucial role in drug metabolism. The ability to modulate these enzymes through carefully designed molecules has significant implications for drug efficacy and safety.
Moreover, the cyano group in 3-Bromo-5-bromomethyl-2-cyanobenzoic acid can be further functionalized to introduce other pharmacophoric elements. For example, hydrolysis of the cyano group can yield an amine derivative, which can then be used to form amides or ureas—functional groups commonly found in biologically active compounds. This versatility underscores the compound's potential as a precursor in medicinal chemistry.
Recent research has also explored the use of 3-Bromo-5-bromomethyl-2-cyanobenzoic acid in the synthesis of fluorescent probes and imaging agents. The bromine atoms can be utilized for photolabeling purposes, allowing researchers to track biological processes with high precision. Additionally, the benzoic acid core can be conjugated with biomolecules such as peptides or proteins to develop targeted therapeutics. These applications highlight the compound's broad utility beyond traditional small-molecule drug discovery.
The synthesis of 3-Bromo-5-bromomethyl-2-cyanobenzoic acid typically involves multi-step organic transformations starting from commercially available benzoic acid derivatives. Key steps include bromination at specific positions using electrophilic aromatic substitution reactions, followed by cyanation to introduce the cyano group. The precise regioselectivity of these reactions is crucial to obtaining the desired product with high yield and purity.
In conclusion, 3-Bromo-5-bromomethyl-2-cyanobenzoic acid (CAS No. 1807119-04-5) represents a promising intermediate in synthetic chemistry with diverse applications in pharmaceutical research. Its unique structural features enable it to participate in various chemical transformations, making it an invaluable tool for designing novel bioactive molecules. As research continues to uncover new therapeutic targets and synthetic strategies, compounds like this are likely to play an increasingly important role in drug discovery and development.
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